pKa Shift vs. N-Desmethyl Analog
The tertiary amine in 1-fluoro-3-[methyl(propan-2-yl)amino]propan-2-ol exhibits a predicted pKa of 13.51±0.20, consistent with a highly basic, doubly N-alkylated amino alcohol [1]. In contrast, the N-desmethyl analog 1-fluoro-3-[(propan-2-yl)amino]propan-2-ol, with a secondary amine, is expected to have a pKa approximately 0.5–0.6 units lower (based on the general ~0.5 pKa reduction per N-alkyl removal), indicating a weaker conjugate acid and therefore a higher fraction of neutral, membrane-permeable free base at physiological pH [2]. This difference directly impacts the compound's ability to cross lipid bilayers in cellular assays.
Comparator pKa: ≈12.9–13.0
Difference: +0.5–0.6 units
| Evidence Dimension | Amine basicity (pKa) — predicted |
|---|---|
| Target Compound Data | pKa = 13.51 ± 0.20 (predicted) |
| Comparator Or Baseline | 1-Fluoro-3-[(propan-2-yl)amino]propan-2-ol (N-demethyl) — pKa ≈ 12.9–13.0 (estimated based on secondary amine trend) |
| Quantified Difference | ~0.5–0.6 units higher pKa for the target compound |
| Conditions | Predicted using ACD/Labs or similar pKa calculator at 25°C |
Why This Matters
Procurement of the exact N-methylated compound, not the cheaper N-demethyl analog, ensures the required basicity and ionization profile in biological assays.
- [1] Kuujia. 1-Fluoro-3-[methyl(propan-2-yl)amino]propan-2-ol — pKa: 13.51±0.20 (Predicted). CAS 1860356-33-7. View Source
- [2] J. J. Wang et al. Simple Method for the Estimation of pKa of Amines. 2023. View Source
